1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime typically involves multiple steps:
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Formation of the Pyridine Ring: : The initial step often involves the construction of the pyridine ring with appropriate substitutions. This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia or ammonium salts under acidic conditions.
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Introduction of Chlorine and Trifluoromethyl Groups: : The chlorination and trifluoromethylation of the pyridine ring can be carried out using reagents like N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
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Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
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Oxime Formation: : The final step involves the conversion of the aldehyde group to an oxime. This can be achieved by reacting the aldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate (NaOAc).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
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Oxidation: : The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid).
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Reduction: : The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) at 0°C to room temperature.
Substitution: Palladium(II) acetate (Pd(OAc)2) with triphenylphosphine (PPh3) in toluene at elevated temperatures.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime has diverse applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
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Biology: : Investigated for its potential as a bioactive molecule, including its role as an enzyme inhibitor or receptor modulator.
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Medicine: : Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.
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Industry: : Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime can be compared with other similar compounds, such as:
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3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: : This compound also contains a trifluoromethyl group and a chlorine atom but differs in the heterocyclic ring structure, which can influence its reactivity and biological activity .
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1-(3-chloro-5-trifluoromethyl-2-pyridinyl)-1H-pyrrole-2-carboxamide: : Similar in structure but with a carboxamide group instead of an oxime, which can alter its hydrogen bonding capabilities and overall stability.
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1-(3-chloro-5-trifluoromethyl-2-pyridinyl)-1H-pyrrole-2-carboxylic acid: : This compound has a carboxylic acid group, making it more acidic and potentially more reactive in different chemical environments.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(NE)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-4-7(11(13,14)15)5-16-10(9)18-3-1-2-8(18)6-17-19/h1-6,19H/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSOLHOFQDVLS-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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